Sligrl-NH2
Overview
Description
Mechanism of Action
Target of Action
SLIGRL-NH2 is an agonist peptide derived from the N-terminus of Protease-Activated Receptor-2 (PAR-2) . PAR-2 is a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes .
Mode of Action
This compound activates PAR-2 with an EC50 of approximately 5 μM . This activation leads to various downstream effects, depending on the specific cell and tissue types involved . The activation of PAR-2 by this compound can stimulate gastric and intestinal smooth muscle contraction .
Biochemical Pathways
Upon activation by this compound, PAR-2 can elicit pain and inflammation through a neurogenic mechanism of action. This involves the release of substance P, activation of NK 1 receptors, and sensitization of TRPV1 voltage-gated ion channels . In addition, the activation of PAR-2 can enhance innate and inflammatory mechanisms in macrophages .
Result of Action
This compound’s activation of PAR-2 has several effects at the molecular and cellular levels. For instance, it stimulates gastric and intestinal smooth muscle contraction . It also induces scratching behavior in mice, indicating its role as a pruritogen . In macrophages, this compound enhances phagocytosis, production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines .
Biochemical Analysis
Biochemical Properties
Sligrl-NH2 is an agonist peptide that interacts with PAR2, a G protein-coupled receptor . The activation of PAR2 by this compound has been shown to facilitate gastrointestinal transit in mice .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with PAR2. It influences cell function by modulating cell signaling pathways
Molecular Mechanism
This compound exerts its effects at the molecular level by activating PAR2 without requiring receptor cleavage . This activation can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
It is soluble in water and can be stored under desiccating conditions for up to 12 months .
Preparation Methods
Synthetic Routes and Reaction Conditions
SLIGRL-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product’s integrity .
Chemical Reactions Analysis
Types of Reactions
SLIGRL-NH2 primarily undergoes reactions typical of peptides, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The amino acid residues, particularly those containing sulfur, can undergo oxidation.
Amidation: The C-terminal amide group can participate in amidation reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Amidation: Catalysts like carbodiimides can facilitate amidation reactions.
Major Products
Hydrolysis: Results in the formation of individual amino acids.
Oxidation: Produces oxidized amino acid derivatives.
Amidation: Forms amide-linked peptide derivatives.
Scientific Research Applications
SLIGRL-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in activating PAR2 and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain, and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
SLIGKV-NH2: Another PAR2 agonist with a similar structure but different amino acid sequence.
TFLLR-NH2: A peptide that activates PAR1, another member of the protease-activated receptor family.
AYPGKF-NH2: A peptide that selectively activates PAR4.
Uniqueness
SLIGRL-NH2 is unique in its high specificity and potency for PAR2 activation. Its ability to modulate various physiological processes makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMJRPYYIJZPC-JYAZKYGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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